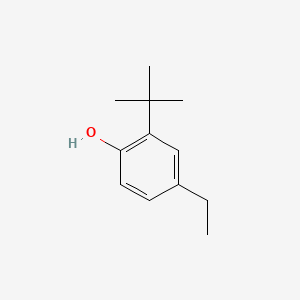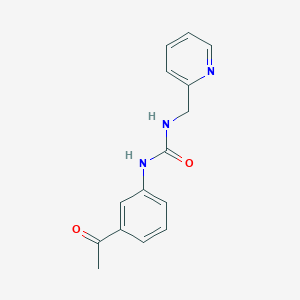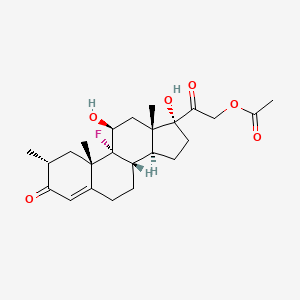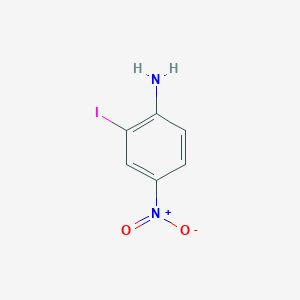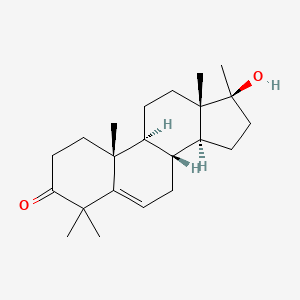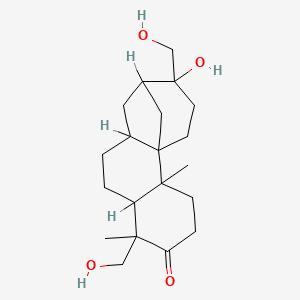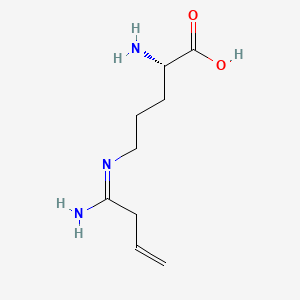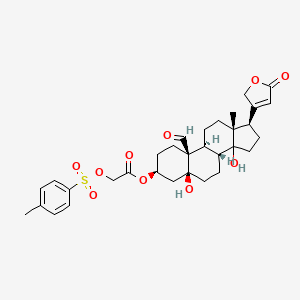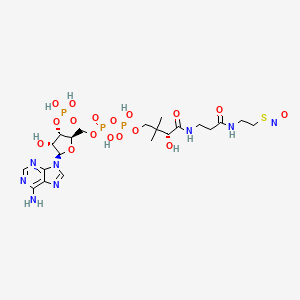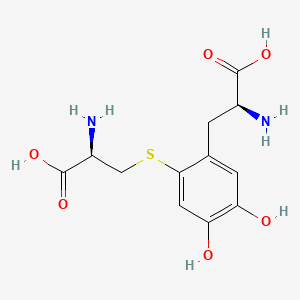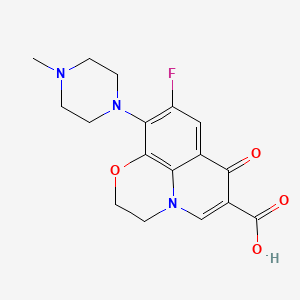
Desmethylofloxacin
概要
説明
Desmethylofloxacin is a derivative of ofloxacin, belonging to the class of quinoline carboxylic acids. It is characterized by the presence of a quinoline ring system substituted by a carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions: Desmethylofloxacin can be synthesized from 1-methylpiperazine and ofloxacin impurity 2. One of the common synthetic routes involves the reaction in dimethyl sulfoxide at temperatures ranging from 100 to 140 degrees Celsius for approximately 6 hours . The yield of this reaction is reported to be around 41% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced analytical techniques, such as high-pressure liquid chromatography, is common to monitor the quality and consistency of the product .
化学反応の分析
Types of Reactions: Desmethylofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents, under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
Desmethylofloxacin has a wide range of scientific research applications, including:
作用機序
Desmethylofloxacin exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication. By preventing the supercoiling of DNA, it halts bacterial cell division and leads to cell death . This mechanism is similar to that of other fluoroquinolones, but this compound may have unique interactions with bacterial enzymes that enhance its efficacy .
類似化合物との比較
Ofloxacin: The parent compound from which desmethylofloxacin is derived. It also inhibits DNA gyrase but has a broader spectrum of activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains.
Uniqueness: this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and a potentially different spectrum of antibacterial activity. Its reduced methyl group compared to ofloxacin may result in different metabolic and excretion profiles, making it a valuable compound for specific research applications .
特性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWRSOHWLYXRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231730 | |
| Record name | Desmethylofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82419-46-3 | |
| Record name | Desmethylofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Desmethyl ofloxacin and how is it related to Ofloxacin?
A1: Desmethyl ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a major metabolite of the fluoroquinolone antibiotic Ofloxacin. It is formed through N-demethylation of the parent drug in the liver. [3]
Q2: Does Desmethyl ofloxacin have any antibacterial activity?
A2: While Desmethyl ofloxacin possesses some antibacterial activity, it is generally considered less potent than Ofloxacin. [4] The exact contribution of Desmethyl ofloxacin to the overall therapeutic effect of Ofloxacin in vivo is not fully elucidated and may vary depending on the infecting organism. [5]
Q3: How does the pharmacokinetic profile of Desmethyl ofloxacin compare to Ofloxacin?
A3: Desmethyl ofloxacin exhibits a longer elimination half-life than Ofloxacin. In patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis, the mean elimination half-life of Desmethyl ofloxacin was found to be 45 hours, compared to 32 hours for Ofloxacin. [2] Similar to Ofloxacin, Desmethyl ofloxacin can accumulate in patients with renal impairment, necessitating dosage adjustments. [1, 7]
Q4: How is Desmethyl ofloxacin eliminated from the body?
A4: Like Ofloxacin, Desmethyl ofloxacin is primarily eliminated via the kidneys. [3] Studies in patients undergoing hemodialysis showed that Desmethyl ofloxacin is only slightly removed by hemodialysis. [1]
Q5: Can Desmethyl ofloxacin be detected in cerebrospinal fluid?
A5: Yes, but it penetrates the cerebrospinal fluid less readily than Ofloxacin. This suggests that Desmethyl ofloxacin might play a limited role in treating central nervous system infections compared to the parent drug. [6]
Q6: What analytical techniques are used to measure Desmethyl ofloxacin levels?
A6: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Desmethyl ofloxacin in biological samples like serum and peritoneal dialysis fluid. [1, 2, 6] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity.
- The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.
- The pharmacokinetics of once-daily oral 400 mg ofloxacin in patients with peritonitis complicating continuous ambulatory peritoneal dialysis.
- Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys.
- Pharmacokinetics of ofloxacin. An overview.
- The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin.
- Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin
- Synthesis and biological properties of conjugates between fluoroquinolones and a N3''-functionalized pyochelin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinoline](/img/structure/B1222042.png)
